Leukotriene E4 methyl ester

Catalog No.
S11159947
CAS No.
M.F
C24H39NO5S
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leukotriene E4 methyl ester

Product Name

Leukotriene E4 methyl ester

IUPAC Name

(2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid

Molecular Formula

C24H39NO5S

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12+,17-14+/t20-,21-,22+/m0/s1

InChI Key

FIXJQRIEAIDXEN-KLWHAKNWSA-N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)O)N

Leukotriene E4 methyl ester is the methyl ester of leukotriene E4, the esterified acid group being the one forming position 1 of the icosatetraenyl chain. Leukotriene E4 methyl ester is a more lipid-soluble form of leukotriene E4. It is a leukotriene and a methyl ester. It is functionally related to a leukotriene E4.

Leukotriene E4 methyl ester is a lipid-soluble derivative of leukotriene E4, which is a potent inflammatory mediator produced in the body. Its chemical structure is represented by the molecular formula C24H39NO5SC_{24}H_{39}NO_{5}S and has a molecular weight of approximately 453.63 g/mol. The compound is known for its role in various biological processes, particularly in the context of inflammation and immune responses. As a methyl ester, it exhibits enhanced solubility in lipids compared to its parent compound, leukotriene E4, which facilitates its use in biological studies and potential therapeutic applications .

Typical of esters and lipid mediators. Notably:

  • Hydrolysis: In aqueous environments or under enzymatic conditions, leukotriene E4 methyl ester can be hydrolyzed back to leukotriene E4 and methanol.
  • Transesterification: It may react with alcohols to form different esters, which can be useful in synthetic chemistry for modifying lipid mediators.
  • Oxidation: The compound can also undergo oxidative reactions, potentially leading to various biologically active metabolites.

These reactions are significant for understanding the metabolism and biological activity of leukotriene E4 methyl ester in physiological systems.

Leukotriene E4 methyl ester exhibits various biological activities primarily linked to its role as a mediator of inflammation. It acts through specific receptors known as cysteinyl leukotriene receptors (CysLT1 and CysLT2). Key biological effects include:

  • Bronchoconstriction: It contributes to airway constriction, which is particularly relevant in asthma and other respiratory conditions.
  • Vasodilation and Increased Vascular Permeability: These effects facilitate the movement of immune cells to sites of inflammation.
  • Chemotaxis: Leukotriene E4 methyl ester promotes the migration of eosinophils and other immune cells, playing a crucial role in allergic responses and chronic inflammatory diseases .

The synthesis of leukotriene E4 methyl ester can be achieved through various methods:

  • Chemical Synthesis: This involves starting from precursors such as arachidonic acid or derivatives thereof, followed by a series of reactions including oxidation and esterification.
  • Enzymatic Synthesis: Utilizing specific enzymes such as lipoxygenases can facilitate the conversion of arachidonic acid into leukotrienes, followed by methylation to produce the methyl ester form.
  • Isolation from Biological Sources: Although less common due to complexity, leukotriene E4 can also be extracted from biological tissues where it is naturally produced.

Each method has its advantages and challenges regarding yield, purity, and scalability.

Leukotriene E4 methyl ester has several applications in research and potential therapeutic areas:

  • Research Tool: It is used extensively in studies investigating inflammatory pathways, asthma models, and other respiratory diseases.
  • Therapeutic Investigations: Due to its role in inflammation, it is being studied for its potential use in treating conditions such as asthma, allergic rhinitis, and other inflammatory disorders.
  • Drug Development: Understanding its mechanisms may lead to new drugs targeting leukotriene pathways for better management of inflammatory diseases .

Interaction studies involving leukotriene E4 methyl ester focus on its binding affinities and effects on various receptors:

  • Receptor Binding: Studies demonstrate that leukotriene E4 methyl ester binds effectively to cysteinyl leukotriene receptors, influencing downstream signaling pathways that mediate inflammation.
  • Synergistic Effects: Research has shown that it may interact synergistically with other mediators like histamines or prostaglandins, amplifying inflammatory responses.

These interactions are crucial for understanding the compound's role within complex biological systems and developing targeted therapies.

Leukotriene E4 methyl ester shares structural similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Leukotriene B4C20H32O3C_{20}H_{32}O_3Potent chemotactic agent; involved in immune responses.
Leukotriene C4C22H34N2O5SC_{22}H_{34}N_2O_5SPrecursor to leukotriene D4; involved in bronchoconstriction.
Leukotriene D4C22H34N2O5SC_{22}H_{34}N_2O_5SSimilar activity profile; implicated in asthma pathophysiology.
Prostaglandin D2C20H32O5C_{20}H_{32}O_5Mediates allergic responses; structurally similar but different functions.

Uniqueness of Leukotriene E4 Methyl Ester

Leukotriene E4 methyl ester is unique due to its enhanced lipid solubility compared to other leukotrienes, allowing for better membrane permeability and bioavailability. Its specific receptor interactions also distinguish it from other compounds within the leukotriene family, making it a valuable tool for both research and therapeutic applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

453.25489452 g/mol

Monoisotopic Mass

453.25489452 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-08-2024

Explore Compound Types